molecular formula C7H11N3O2S B8688254 4-Ethylaminopyridine-3-sulfonamide

4-Ethylaminopyridine-3-sulfonamide

Cat. No.: B8688254
M. Wt: 201.25 g/mol
InChI Key: KSNKBAUWEJZTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylaminopyridine-3-sulfonamide is a chemical compound featuring a pyridine core functionalized with both an ethylamino group at the 4-position and a sulfonamide group at the 3-position. This structure combines elements found in two important chemical classes: aminopyridines and sulfonamides. As a research compound, it is of significant interest for applications in medicinal chemistry, organic synthesis, and as a potential enzyme inhibitor. The presence of the sulfonamide group (-SO₂NH₂) is a key feature in many pharmacologically active molecules. Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, anti-carbonic anhydrase, and anti-urease effects . Specifically, compounds with a sulfonamido group on a pyridine ring have been investigated for various biological properties. For instance, structurally related 4-amino-3-sulfonamido pyridine derivatives have been documented in patent literature to possess diuretic properties . The 4-ethylamino substituent on the pyridine ring may enhance the molecule's properties, as 4-(dialkylamino)pyridines, such as the well-known catalyst 4-Dimethylaminopyridine (DMAP), are recognized for their strong nucleophilicity and are used to accelerate reactions like acylations and esterifications . This suggests that this compound could also function as a ligand in metal complexes or a catalyst in synthetic transformations. From a synthetic chemistry perspective, the preparation of such a molecule could be achieved through several routes. A plausible method involves the nucleophilic displacement of a leaving group (e.g., chloro) at the 4-position of a 3-sulfonamidopyridine precursor using ethylamine . Alternatively, modern direct C-H functionalization strategies for installing sulfonyl groups onto pyridine rings could be explored . Handling and Safety: Researchers should handle this compound with appropriate precautions. Related aminopyridine compounds can exhibit significant toxicity and may be readily absorbed through the skin . It is the responsibility of the qualified researcher to conduct all necessary risk assessments before use. Attention: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

4-(ethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-2-10-6-3-4-9-5-7(6)13(8,11)12/h3-5H,2H2,1H3,(H,9,10)(H2,8,11,12)

InChI Key

KSNKBAUWEJZTPN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=NC=C1)S(=O)(=O)N

Origin of Product

United States

Contextualization Within the Sulfonamide Compound Class

The term "sulfonamide" refers to an organosulfur functional group with the structure R−S(=O)₂−NR₂. wikipedia.org Compounds containing this moiety are a cornerstone of modern medicine. openaccesspub.org Historically, they were the first broadly effective systemic antibacterials, heralding the age of antibiotics. wikipedia.org The antibacterial action of these "sulfa drugs" stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govwikipedia.org As humans obtain folic acid from their diet, this pathway is an effective target for selective toxicity against microbial pathogens. wikipedia.org

However, the therapeutic applications of sulfonamides extend far beyond their antibacterial properties. openaccesspub.orgwikipedia.org The class is diverse, with modifications to the core structure leading to drugs with a wide range of pharmacological activities, including:

Diuretics: Thiazide diuretics, for example, are sulfonamide derivatives. wikipedia.org

Anticonvulsants: Certain sulfonamides exhibit anticonvulsant activity. wikipedia.org

Antihyperglycemics: The sulfonylurea class of drugs for treating type 2 diabetes is based on the sulfonamide structure. openaccesspub.orgwikipedia.org

Carbonic Anhydrase Inhibitors: This class of drugs, used in treating conditions like glaucoma, often features a sulfonamide group that binds to the zinc ion in the enzyme's active site. nih.gov

The versatility of the sulfonamide group lies in the ability to modify the 'R' groups attached to the sulfur and nitrogen atoms, which alters the compound's chemical properties and biological activity. openaccesspub.org

Historical Perspective of Pyridine Based Sulfonamides in Academic Inquiry

The pyridine (B92270) ring, a six-membered heteroaromatic compound, is another privileged structure in medicinal chemistry, found in numerous pharmaceuticals and natural products. wikipedia.orgnih.gov The combination of a pyridine ring with a sulfonamide group creates a class of compounds known as pyridine-based sulfonamides, which have been a subject of significant academic and industrial research.

The journey of sulfonamide discovery began in the 1930s with the development of Prontosil, which was later found to be a prodrug that metabolized to the active antibacterial agent, sulfanilamide. wikipedia.org This discovery spurred the synthesis of thousands of sulfonamide derivatives. Among these, the introduction of heterocyclic rings, including pyridine, was a key strategy to improve efficacy and reduce toxicity. One of the early successes was Sulfapyridine, synthesized in 1938, which proved effective against pneumonia. openaccesspub.org

In subsequent decades, research into pyridine-based sulfonamides has expanded dramatically. Scientists have explored how different substitution patterns on the pyridine ring influence the molecule's activity. mdpi.comacs.org For instance, the position of the sulfonamide group on the pyridine ring and the nature of other substituents can significantly impact the compound's potency and selectivity for various biological targets. mdpi.com

Rationale and Significance of Investigating 4 Ethylaminopyridine 3 Sulfonamide

Established Synthetic Pathways for Pyridine-3-sulfonamides

The formation of the pyridine-3-sulfonamide structure is a critical step in the synthesis of this compound. Several reliable methods have been developed for this purpose, including nucleophilic substitution reactions, copper-catalyzed cycloadditions, and the amination of sulfonyl halides.

Nucleophilic Substitution Reactions in Pyridine-3-sulfonamide Synthesis

Nucleophilic substitution is a fundamental and widely used method for the synthesis of pyridine derivatives. In the context of pyridine-3-sulfonamides, this typically involves the displacement of a leaving group, such as a halogen, at the 4-position of the pyridine ring by a nucleophile. quimicaorganica.orgyoutube.com The presence of the electron-withdrawing sulfonamide group at the 3-position facilitates this reaction by increasing the electrophilicity of the pyridine ring, particularly at the C-2 and C-4 positions. youtube.com

For instance, the synthesis of 4-(3'-methylphenyl)amino-3-pyridinesulfonamide (B135653) is achieved by reacting 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine. chemicalbook.com The reaction proceeds by heating the mixture in water, followed by neutralization to afford the desired product. chemicalbook.com This approach highlights the utility of nucleophilic aromatic substitution (SNAr) in constructing 4-substituted pyridine-3-sulfonamides. The susceptibility of the pyridine ring to nucleophilic attack allows for the introduction of a diverse range of substituents at the 4-position. mdpi.comnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 4-Substituted Pyridine-3-sulfonamide Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for synthesizing 4-substituted pyridine-3-sulfonamides. mdpi.comnih.govacs.org This reaction provides a highly efficient and regioselective method for creating a 1,2,3-triazole ring, which can serve as a linker between the pyridine-3-sulfonamide core and various functional groups. acs.orgnih.govresearchgate.netnih.govrsc.org

In a typical CuAAC approach, a 4-azidopyridine-3-sulfonamide intermediate is reacted with a terminal alkyne in the presence of a copper(I) catalyst. mdpi.comnih.gov This reaction leads to the formation of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides with high yields and specificity for the 1,4-disubstituted triazole isomer. mdpi.comnih.govacs.org The versatility of this method lies in the wide variety of commercially available or readily synthesized alkynes, allowing for the introduction of a vast array of substituents. mdpi.comnih.gov

Amination Reactions of Halo(het)arene Sulfonyl Halides for Sulfonamide Formation

The direct amination of halo(het)arene sulfonyl halides is a crucial step in the formation of the sulfonamide group itself. chemrxiv.orgresearchgate.netresearchgate.netacs.orgnih.gov This reaction involves the treatment of a sulfonyl halide, such as a sulfonyl chloride or fluoride, with an amine to form the corresponding sulfonamide. chemrxiv.orgresearchgate.netresearchgate.netacs.orgnih.gov The chemoselectivity of this reaction is a key consideration, especially when other reactive sites are present in the molecule. chemrxiv.orgresearchgate.netresearchgate.netacs.orgnih.gov

Studies have shown that in halo(het)arene sulfonyl halides susceptible to SNAr reactions, the amination to form the sulfonamide typically occurs first. chemrxiv.orgresearchgate.netresearchgate.netacs.orgnih.gov A subsequent amination at the SNAr-active site is also possible under appropriate conditions. chemrxiv.orgresearchgate.netresearchgate.netacs.orgnih.gov This two-step, one-pot double amination protocol has been developed to provide access to large libraries of sulfonamide-containing compounds. chemrxiv.orgresearchgate.netresearchgate.net The choice of sulfonyl halide (chloride vs. fluoride) can also influence the reaction pathway, with sulfonyl fluorides sometimes undergoing selective transformation at an arylating moiety under temperature control. chemrxiv.orgresearchgate.netresearchgate.netacs.orgnih.gov

Strategies for Regioselective Functionalization of the Pyridine Ring at Position 4

Achieving regioselective functionalization at the C-4 position of the pyridine ring is a significant challenge in synthetic chemistry. nih.govrsc.orgrsc.org However, several effective strategies have been developed to address this, enabling the precise introduction of various functional groups at this specific position.

One powerful approach involves the use of a blocking group to direct Minisci-type decarboxylative alkylation to the C-4 position. nih.gov This method utilizes a simple maleate-derived blocking group that allows for controlled radical alkylation, preventing overalkylation and the formation of regioisomeric mixtures. nih.gov Another strategy employs the conversion of pyridines into heterocyclic phosphonium (B103445) salts. researchgate.netacs.org These phosphonium salts act as versatile handles for subsequent bond-forming reactions, including C-O, C-S, C-N, and C-C bond formations, with excellent regioselectivity for the 4-position. researchgate.netacs.org

Furthermore, identifying enzyme-mimic pocket-type urea (B33335) activation reagents has enabled a general platform for the C-4 functionalization of pyridines with both ionic and radical nucleophiles. rsc.orgrsc.org This approach has proven effective for the late-stage functionalization of complex molecules. rsc.orgrsc.org

Synthesis of Novel this compound Analogs and Derivatives

The development of novel analogs and derivatives of this compound is driven by the need to explore structure-activity relationships and identify compounds with improved properties. This involves the design and synthesis of substituent libraries and the application of various synthetic methodologies.

Design and Synthesis of Substituent Libraries for Pyridine-3-sulfonamides

The creation of diverse libraries of pyridine-3-sulfonamides is crucial for drug discovery and development. A key strategy for achieving this is through a two-step parallel double amination protocol applied to halo(het)arene sulfonyl halides. chemrxiv.orgresearchgate.netresearchgate.net This method allows for the generation of vast chemical spaces of synthetically accessible compounds. chemrxiv.orgresearchgate.netresearchgate.net

The synthesis of these libraries often begins with a common intermediate, such as 4-chloropyridine-3-sulfonamide, which can then be subjected to various reactions to introduce a wide range of substituents at the 4-position. mdpi.comnih.govnih.gov For example, reacting 4-substituted pyridine-3-sulfonamides with different aryl isocyanates can produce a series of N-(phenylcarbamoyl)pyridine-3-sulfonamides. nih.gov Similarly, the CuAAC reaction with a variety of alkynes provides access to a large number of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives. mdpi.comnih.gov These systematic approaches to library synthesis are invaluable for exploring the chemical space around the this compound scaffold.

Starting Material Reagent Reaction Type Product Reference
4-Chloro-3-pyridinesulfonamide hydrochloridem-ToluidineNucleophilic Aromatic Substitution4-(3'-Methylphenyl)amino-3-pyridinesulfonamide chemicalbook.com
4-Azidopyridine-3-sulfonamideTerminal AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamide mdpi.comnih.gov
Halo(het)arene sulfonyl halideAmineAminationSulfonamide chemrxiv.orgresearchgate.netresearchgate.net
PyridineMaleic acid derived blocking group, Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈Minisci-type decarboxylative alkylationC-4 alkylated pyridine nih.gov
PyridineTriflic anhydride, PPh₃Phosphonium salt formation4-Triphenylphosphoniopyridine triflate acs.org
4-Substituted pyridine-3-sulfonamideAryl isocyanateAdditionN-(phenylcarbamoyl)pyridine-3-sulfonamide nih.gov

Exploration of Heterocyclic Ring Fusions with Pyridine-Sulfonamide Scaffolds

The strategic fusion of additional heterocyclic rings onto the pyridine-sulfonamide framework represents an advanced synthetic approach to generating novel, polycyclic chemotypes. This methodology aims to create more rigid and structurally complex molecules, which can be pivotal in various fields of chemical research. The construction of these fused systems often involves multi-step reactions where the pyridine-sulfonamide acts as a foundational scaffold.

Research has demonstrated the successful assembly of functionalized pyridine-based structures incorporating moieties like benzothiazole (B30560) and benzimidazole. acs.orgnih.gov A common synthetic pathway involves the reaction of an N-cyanoacetoarylsulfonylhydrazide with various electrophilic reagents. acs.org This approach facilitates the construction of a pyridine ring that is inherently linked to other heterocyclic systems.

One notable example is the synthesis of N-(7-(Benzo[d]thiazol-2-yl)-4-oxo-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)arylsulfonamide. acs.org This reaction showcases the formation of a pyrazole (B372694) ring fused to the pyridine core, resulting in a pyrazolo[4,3-c]pyridine derivative. acs.org The synthesis is achieved through the reaction of N-cyanoacetoarylsulfonylhydrazide with specific electrophiles like 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles. acs.orgnih.gov Similarly, reactions with 2-(1H-benzo[d]imidazol-2-yl)-3,3-bis(methylthio)-acrylonitrile derivatives have been used to create analogous fused systems containing a benzoimidazole ring. acs.org

The general strategies for creating these fused systems are outlined in the table below, highlighting the key precursors and the resulting heterocyclic scaffolds.

Starting Sulfonamide PrecursorKey ReactantResulting Fused Heterocyclic SystemReference
N-cyanoacetoarylsulfonylhydrazide2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitrilesN-(7-(Benzo[d]thiazol-2-yl)-4-oxo-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)arylsulfonamide acs.org
N-cyanoacetoarylsulfonylhydrazide2-(1H-benzo[d]imidazol-2-yl)-3,3-bis(methylthio)-acrylonitrile derivativesN-(5-(1H-Benzo[d]imidazol-2-yl)-2-oxopyridin-1(2H)-yl)arylsulfonamide (intermediate for fusion) acs.org
4-hydrazinopyridine-3-sulfonamide(Not specified)Potential precursor for fused pyridotriazines or triazolopyridines nih.gov

The characterization of these complex molecules relies on spectroscopic methods such as NMR and IR. For instance, the structures of benzoimidazole derivatives were confirmed by their analytical and spectroscopic data (¹H NMR and IR). acs.org The successful synthesis of these fused compounds opens avenues for exploring novel chemical spaces built upon the versatile pyridine-sulfonamide core.

Interaction with Carbonic Anhydrase Isoforms

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govresearchgate.net The inhibitory activity of this compound against these enzymes, particularly certain isoforms, is a key aspect of its molecular action.

Zinc Metalloenzyme Binding Mechanisms

The inhibitory effect of sulfonamides like this compound on carbonic anhydrases is primarily achieved through the binding of the sulfonamide group to the zinc ion within the enzyme's active site. nih.govmdpi.com In its anionic form (SO2NH−), the sulfonamide group coordinates directly with the Zn(II) ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. nih.govmdpi.com This interaction is stabilized by three histidine residues that also coordinate with the zinc ion. nih.gov By blocking the zinc ion, the sulfonamide effectively prevents the enzyme from carrying out its function of CO2 hydration. mdpi.com This "tail approach," where a zinc-binding group is attached to an aromatic ring, is a common strategy for designing carbonic anhydrase inhibitors. nih.gov

Isoform-Specific Inhibition Profiles (hCA I, hCA II, hCA IX, hCA XII)

Derivatives of 4-substituted pyridine-3-sulfonamide have been synthesized and evaluated for their inhibitory activity against several human (h) carbonic anhydrase isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govnih.gov These studies have revealed that modifications to the pyridine-3-sulfonamide scaffold can lead to varying degrees of inhibition and selectivity for different isoforms.

Research has shown that these compounds can exhibit a wide range of inhibitory activities. For instance, certain 4-substituted pyridine-3-sulfonamides have demonstrated inhibition constants (KI) reaching 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. nih.govnih.gov Notably, some derivatives show significant selectivity. For example, one compound displayed a 5.9-fold greater selectivity for the cancer-associated hCA IX over the ubiquitous hCA II. nih.govnih.gov Another derivative exhibited a remarkable 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. nih.govnih.gov

The table below summarizes the inhibitory activity of a series of 4-substituted pyridine-3-sulfonamide derivatives against four human carbonic anhydrase isoforms.

Compound/IsoformhCA I (K_I in nM)hCA II (K_I in nM)hCA IX (K_I in nM)hCA XII (K_I in nM)
Series Range 169 - 5400 nih.gov58.5 - 1238 nih.gov19.5 - 652 nih.gov16.8 - 768 nih.gov

Interference with Bacterial Folic Acid Biosynthesis Pathways

In addition to its effects on carbonic anhydrases, the sulfonamide functional group in this compound allows it to interfere with a critical metabolic pathway in bacteria: the synthesis of folic acid.

Dihydropteroate (B1496061) Synthetase as a Molecular Target

Sulfonamides act as antibacterial agents by targeting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a precursor to folic acid. nih.gov Bacteria that must synthesize their own folic acid are susceptible to sulfonamides, while organisms that can utilize preformed folate are not affected. mhmedical.com

Competitive Antagonism with p-Aminobenzoic Acid (PABA)

The antibacterial mechanism of sulfonamides relies on their structural similarity to p-aminobenzoic acid (PABA). nih.govresearchgate.net This structural analogy allows sulfonamides to act as competitive inhibitors of dihydropteroate synthase. mhmedical.com By binding to the active site of DHPS, they prevent the natural substrate, PABA, from binding, thereby halting the production of dihydropteroate and, consequently, folic acid. nih.govnih.gov Since folic acid is essential for the synthesis of nucleic acids (DNA and RNA), its depletion inhibits bacterial growth and replication, making sulfonamides bacteriostatic agents. nih.govdrugs.com

Cellular Modulatory Effects

The inhibition of specific carbonic anhydrase isoforms by compounds like this compound can lead to significant cellular effects, particularly in the context of cancer. The tumor-associated isoforms hCA IX and hCA XII are often overexpressed in hypoxic tumors and play a crucial role in pH regulation, allowing cancer cells to survive and proliferate in acidic microenvironments. mdpi.com

By selectively inhibiting these isoforms, 4-substituted pyridine-3-sulfonamide derivatives can disrupt the pH balance in tumor cells, potentially leading to anti-cancer effects. nih.govmdpi.com Research has demonstrated that some of these compounds exhibit cytostatic activity in various cancer cell lines. nih.gov For instance, one derivative with a 4-(3,4,-dichlorophenyl)piperazine moiety showed a broad spectrum of growth inhibition (25-89%) across 26 different human tumor cell lines. nih.gov This highlights the potential for these compounds to modulate cellular processes involved in cancer progression.

Cytostatic Activity in Cellular Models

There is currently no published research detailing the cytostatic activity of this compound in any cellular models. Scientific investigations into the potential of this compound to inhibit cell growth and proliferation have not been reported. Consequently, data regarding its efficacy, potency (such as IC50 values), and the spectrum of cancer cell lines susceptible to its action are unavailable. The absence of such fundamental studies precludes any discussion on its potential as a cytostatic agent.

Influence on Oxidative Stress and Ferroptosis Pathways

Similarly, the scientific literature lacks any studies on the influence of this compound on oxidative stress and ferroptosis pathways. Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. While some sulfonamide derivatives have been investigated for their ability to induce ferroptosis, no such research has been extended to this compound. Therefore, there is no information on whether this compound can modulate reactive oxygen species (ROS) levels, impact antioxidant systems such as glutathione (B108866) peroxidase 4 (GPX4), or affect iron metabolism within cancer cells.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Ethylaminopyridine 3 Sulfonamide

Correlating Structural Features with Biological Potency and Selectivity

The biological potency and selectivity of 4-aminopyridine-3-sulfonamide derivatives are intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies have demonstrated that small modifications to the chemical structure can lead to significant changes in biological activity. mdpi.com A key strategy in the design of selective inhibitors, particularly for enzymes like carbonic anhydrases (CAs), is the "tail approach". nih.gov

This approach utilizes a zinc-binding group (ZBG), typically the sulfonamide moiety, which anchors the inhibitor to the zinc ion within the enzyme's active site. nih.gov While this core interaction provides potency, it is often not isoform-selective due to the high degree of similarity in the active sites across different enzyme isoforms. nih.gov Selectivity is achieved by attaching a "tail"—an additional chemical moiety—to the aromatic ring of the scaffold. nih.gov This tail extends towards the entrance of the active site, where it can interact with variable amino acid residues, thereby conferring isoform-specific binding. nih.govnih.gov

In the case of 4-Ethylaminopyridine-3-sulfonamide, the ethylamino group at position 4 functions as this "tail." The nature of this substituent is critical for modulating both the potency and the selectivity profile of the compound against different biological targets. For instance, derivatives of 4-substituted pyridine-3-sulfonamide (B1584339) have been shown to possess nanomolar activity against specific human carbonic anhydrase (hCA) isoforms. nih.gov

Impact of Substituents at the Pyridine (B92270) Ring Position 4 on Target Binding

The fourth position of the pyridine-3-sulfonamide scaffold is a critical site for chemical modification, offering a strategic point to influence target binding and selectivity. The pyridine ring is susceptible to nucleophilic aromatic substitution, which allows for the introduction of a diverse array of substituents at this position, starting from a common precursor like 4-chloropyridine-3-sulfonamide. nih.gov

The size, shape, and electronic properties of the substituent at position 4 directly impact how the inhibitor orients itself within the target's binding pocket. Molecular docking studies have shown that these substituents can extend toward the entrance of the enzyme's active site. nih.gov For example, in carbonic anhydrase inhibitors, linkers like aminomethyl or thiomethyl between the pyridine and another ring system (e.g., a triazole) allow the terminal substituent to be positioned near the pocket entrance. nih.gov This positioning is often stabilized by interactions with specific amino acid residues, such as Trp5, Asn62, and His64 in certain CA isoforms. nih.gov

The strategic placement of different functional groups at position 4 has led to the development of inhibitors with significant selectivity. Research on a series of 4-substituted pyridine-3-sulfonamides revealed compounds with up to 5.9-fold selectivity for the cancer-associated hCA IX over the common hCA II isoform. nih.gov This highlights the principle that modifying the "tail" at position 4 is a powerful method for fine-tuning the inhibitor's interaction with the unique features of a target's active site periphery. nih.govnih.gov

Importance of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide group (-SO₂NH₂) is the cornerstone of the biological activity of this class of compounds, particularly as inhibitors of metalloenzymes like carbonic anhydrases. nih.gov It functions as a highly effective zinc-binding group (ZBG). nih.gov

The mechanism of action involves the deprotonation of the sulfonamide to its anionic form (-SO₂NH⁻), which then coordinates directly with the Zn²⁺ ion located in the catalytic core of the enzyme. nih.gov This interaction is strong and displaces the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic cycle. nih.gov By occupying this coordination site, the sulfonamide inhibitor effectively blocks the enzyme's ability to perform its function, such as the reversible hydration of carbon dioxide in the case of carbonic anhydrases. nih.gov

This role as a "warhead" that directly targets the catalytic metal ion makes the sulfonamide moiety an indispensable pharmacophore for this class of inhibitors. nih.govresearchgate.net Its ability to form a stable complex within the active site is the primary determinant of the compound's inhibitory potency. nih.gov

SAR Analysis Across Different Biological Targets (e.g., Carbonic Anhydrases, Bacterial Enzymes)

The 4-aminopyridine-3-sulfonamide scaffold has been explored for its inhibitory activity against a range of biological targets, with SAR studies revealing how structural modifications tune its specificity.

Carbonic Anhydrases (CAs): This is the most extensively studied target for pyridine-3-sulfonamide derivatives. nih.gov These compounds are potent inhibitors of various human CA isoforms (hCAs). nih.gov The primary goal of SAR studies in this area is to achieve isoform selectivity, particularly for inhibiting tumor-associated isoforms like hCA IX and hCA XII over off-target, ubiquitous isoforms such as hCA I and hCA II. nih.gov As previously discussed, modifications at the 4-position of the pyridine ring are crucial for achieving this selectivity. nih.gov For example, introducing specific triazole-containing tails at this position has yielded compounds with significant selectivity between different isoforms. nih.gov

Table 1: Inhibition Data of Selected 4-Substituted Pyridine-3-sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)

Compound R¹ Substituent at Position 4 hCA I (Kᵢ in nM) hCA II (Kᵢ in nM) hCA IX (Kᵢ in nM) hCA XII (Kᵢ in nM)
3 4-fluorophenyl >10000 271 137 91
4 4-(trifluoromethyl)phenyl 7854 933 158 121
6 4-methoxyphenyl 4521 1134 2130 91.3
8 3,5-bis(trifluoromethyl)phenyl 3456 321 243 112

Data sourced from a study on 4-substituted pyridine-3-sulfonamides. nih.gov

Bacterial Enzymes: The sulfonamide class of drugs has a long history as antibacterial agents. researchgate.netnih.gov They typically function by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria. researchgate.net This disruption of folate metabolism prevents bacterial growth and replication. researchgate.net Sulfonamides are effective against a broad spectrum of both Gram-positive and Gram-negative bacteria, including species like Staphylococcus aureus and Escherichia coli. researchgate.netnih.gov While specific SAR studies for this compound against bacterial enzymes are not extensively detailed in the provided context, the general principles of sulfonamide action suggest that derivatives of this scaffold hold potential as antibacterial agents. nih.gov The development of novel sulfonamide-containing heterocyclic compounds remains an active area of research to combat increasing antimicrobial resistance. nih.gov

Other Targets: The versatility of the sulfonamide scaffold extends to other therapeutic areas. For instance, related triazolopyridine sulfonamides have been investigated as potential antimalarial agents that target the Plasmodium falciparum cysteine protease falcipain-2. mdpi.com Furthermore, other pyridine-3-sulfonamide derivatives have been synthesized and evaluated for antifungal activity against pathogenic yeasts like Candida species. nih.gov These examples demonstrate that the core structure can be adapted to interact with a diverse range of enzyme active sites beyond carbonic anhydrases.

Preclinical in Vitro and in Vivo Non Human Biological Investigations of 4 Ethylaminopyridine 3 Sulfonamide

In Vitro Pharmacological Profiling

The in vitro evaluation of 4-Ethylaminopyridine-3-sulfonamide and related pyridine-based sulfonamides has explored their potential across several key areas of pharmacological interest, including enzyme inhibition, antimicrobial effects, and cellular impacts.

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase Inhibition via Stopped-Flow CO2 Hydrase Assay)

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov They function by the sulfonamide group (SO₂NH⁻) binding to the zinc ion within the enzyme's active site, which disrupts the hydration of carbon dioxide and thus inhibits enzyme activity. nih.gov This mechanism is foundational to their use as diuretics and in the treatment of conditions like glaucoma. nih.gov

Recent research has focused on synthesizing novel sulfonamide derivatives to selectively target specific human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer, such as hCA IX and hCA XII. nih.gov These isoforms are often overexpressed in hypoxic tumor environments, helping cancer cells manage pH and promoting tumor invasion and migration. nih.gov

In this context, a series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against several hCA isoforms. The findings demonstrated a wide range of inhibitory activity, with some compounds showing significant potency and selectivity. For instance, certain derivatives displayed inhibitory constants (Kᵢ) as low as 91 nM for hCA XII and showed up to 5.9-fold selectivity for the cancer-associated hCA IX over the more common hCA II isoform. nih.gov Molecular docking studies suggest that the position of substitutions on the pyridine (B92270) ring allows for selective interactions within the enzyme's active site. nih.gov

Table 1: Inhibitory Activity of Selected 4-Substituted Pyridine-3-Sulfonamides Against Human Carbonic Anhydrase Isoforms

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Derivative 4 >10000 805 137 1083
Derivative 6 8764 2406 2121 91
Reference (Acetazolamide) 250 12 25 5.7

Data synthesized from studies on 4-substituted pyridine-3-sulfonamides. nih.gov

Antimicrobial Efficacy Against Pathogenic Microorganisms (Bacterial, Fungal, Protozoal Strains)

The sulfonamide functional group is a cornerstone of a major class of synthetic antimicrobial drugs. nih.govnih.gov These compounds are known to be effective against a broad spectrum of Gram-positive and some Gram-negative bacteria by acting as competitive inhibitors of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. nih.govijnrd.org While their use has seen a decline due to resistance, research into new sulfonamide derivatives continues. nih.gov

Studies on novel sulfonamide derivatives have demonstrated continued antimicrobial potential. For example, newly synthesized sulfonamide analogues have shown inhibitory activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis. nih.gov In some cases, these new compounds have shown potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL. nih.gov

Beyond bacteria, sulfonamides have also shown efficacy against certain fungi and protozoa. nih.gov For instance, some sulfonamide derivatives are used in combination therapies for toxoplasmosis and have shown activity against Pneumocystis carinii. nih.govnih.gov Research into novel triazolopyridine sulfonamides has identified compounds with promising in vitro antimalarial activity against Plasmodium falciparum, with IC₅₀ values in the low micromolar range. mdpi.com

Cellular Proliferation and Viability Assays in Non-Clinical Cell Lines

The anti-cancer potential of sulfonamide derivatives has been a significant area of investigation. nih.gov These compounds have been shown to inhibit the proliferation of various human cancer cell lines, often through mechanisms that induce apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov

For example, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was shown to induce apoptosis in colon cancer cell lines (DLD-1 and HT-29) through both intrinsic and extrinsic pathways. mdpi.com This compound was also found to decrease the concentration of molecules associated with cancer progression, such as mTOR and cathepsin B. mdpi.com Another study on a novel quinazoline-based sulfonamide derivative demonstrated significant reduction in the viability of human colorectal cancer cells by inducing the generation of reactive oxygen species (ROS) and inhibiting the JAK2-STAT3 signaling pathway. nih.gov

The cytotoxic effects of sulfonamides have been evaluated using assays like the MTT assay, which measures metabolic activity as an indicator of cell viability. nih.gov In one study, various sulfonamides showed cytotoxic effects against breast cancer (MCF-7, MDA-MB-468) and cervical cancer (HeLa) cell lines, with some compounds exhibiting IC₅₀ values below 30 μM against the MDA-MB-468 cell line. nih.gov

Antioxidant Activity Determinations

The antioxidant properties of sulfonamide derivatives have also been explored. Antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and by measuring the inhibition of lipid peroxidation. mdpi.com

For instance, novel sulfonamide derivatives of gallic acid have been investigated for their antioxidant potential. mdpi.com While the core structure of a compound plays a significant role, modifications can enhance these properties. Studies have shown that some sulfonamide derivatives can effectively scavenge free radicals, with their efficacy being comparable to known antioxidants at certain concentrations. mdpi.com However, the antioxidant capacity is highly dependent on the specific chemical structure, particularly the presence of functional groups like hydroxyls that can donate hydrogen atoms to neutralize radicals. mdpi.com

In Vivo Efficacy Assessments in Non-Human Animal Models

Preclinical in vivo studies are crucial for determining the therapeutic potential of a compound before it can be considered for human trials. iitri.org These studies often involve animal models that mimic human diseases. nih.govyoutube.comnih.govnih.gov

Therapeutic Potential in Animal Models of Disease (e.g., Infectious Diseases, Cancer Xenografts)

In the realm of oncology, sulfonamide derivatives have demonstrated significant antitumor activity in various animal models. One notable example is the compound E7010, a sulfonamide that inhibits tubulin polymerization. nih.gov In mouse models, E7010 showed substantial tumor growth inhibition against colon carcinoma (60-99%), M5076 fibrosarcoma (75%), and increased the life span in models of Lewis lung carcinoma and P388 leukemia. nih.gov Furthermore, in studies using human tumor xenografts (human tumors grown in mice), E7010 effectively inhibited the growth of various gastric, colon, lung, and breast cancers. nih.gov

In the context of infectious diseases, sulfonamides have a long history of use. nih.gov Animal models of infection are used to assess the efficacy of new antimicrobial agents. For example, a novel antibiotic, eravacycline, was shown to be efficacious in mouse septicemia models against Staphylococcus aureus and Streptococcus pyogenes. nih.gov In neutropenic mouse thigh and lung infection models, the compound demonstrated significant reductions in bacterial load, highlighting its potential for treating serious bacterial infections. nih.gov While this is not this compound, it illustrates the type of in vivo models used to test related compounds.

Table 2: List of Compounds Mentioned

Compound Name
This compound
E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide)
SLC-0111
Acetazolamide
Eravacycline
Sulfadoxine
Sulfolene
Sulfadiazine
Pazopanib
Belinostat
Dabrafenib
Vemurafenib
Encorafenib
Gallic Acid
3,4,5-trimethoxybenzenesulfonamide

Preclinical Investigations of this compound: A Review of Biological and Toxicological Data

Extensive searches of scientific databases and research literature were conducted to identify studies pertaining to the preclinical in vitro and in vivo biological investigations of this compound. These searches aimed to uncover data related to its potential as an anticonvulsant, its pharmacodynamic profile in animal models, and its in vitro toxicological assessment.

Despite these efforts, no specific studies were found that would allow for a detailed discussion and the creation of data tables as requested for the following sections:

In Vitro Toxicological Screening and Hazard Identification in Preclinical Research

General information exists on the methodologies used for such preclinical evaluations. For instance, anticonvulsant screening in rodents often involves models like the maximal electroshock (MES) test, which assesses a compound's ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which evaluates the potential to raise the seizure threshold. Pharmacodynamic studies would typically explore the mechanism of action, such as interactions with specific receptors or enzymes in the central nervous system. In vitro toxicological screening for a compound like this would likely involve assays to determine cytotoxicity in various cell lines and to identify any potential for genotoxicity or other cellular damage.

However, without specific research focused on this compound, any discussion of its activity in these areas would be speculative and would not adhere to the required standards of scientific accuracy for this article. Therefore, no data tables or detailed research findings for this specific compound can be presented.

Theoretical and Computational Chemistry Approaches in 4 Ethylaminopyridine 3 Sulfonamide Research

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are employed to model the electronic structure and properties of a molecule with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations are foundational in the theoretical analysis of sulfonamide derivatives. nih.govekb.eg

The first step in the theoretical characterization of 4-Ethylaminopyridine-3-sulfonamide is the optimization of its molecular geometry. This process uses quantum chemical methods, such as DFT with functionals like B3LYP and basis sets like 6-311G+(d,p), to determine the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy state. nih.govresearchgate.net The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be elucidated. This involves analyzing the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key aspects of the electronic structure that are commonly investigated include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules, including biological receptors. nih.gov

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge distribution, intramolecular interactions, and the nature of chemical bonds within the molecule.

These calculations provide a fundamental understanding of the intrinsic properties of this compound, which dictates its behavior in spectroscopic analyses and intermolecular interactions.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. nih.govscribd.com

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the computed IR spectrum with the experimental one, researchers can confidently assign specific vibrational modes to the observed absorption bands, such as the characteristic symmetric and asymmetric stretching vibrations of the SO2 group in the sulfonamide moiety. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.govnih.gov These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra to specific nuclei within the this compound structure.

UV-Visible (UV-Vis) Spectroscopy : Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions of the molecule. nih.gov This allows for the calculation of the absorption wavelengths (λmax), which can be compared to the experimental UV-Vis spectrum to understand the electronic properties and chromophores within the molecule.

The table below shows a representative comparison between experimental and DFT-calculated vibrational frequencies for a sulfonamide derivative, illustrating the accuracy of the predictive methods.

Vibrational AssignmentExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)
N-H Stretch3290-
C=N Stretch1601-
SO₂ Asymmetric Stretch13071317
SO₂ Symmetric Stretch11591142
Data presented is illustrative for a related sulfonamide Schiff base derivative as described in scientific literature.

Quantum chemical methods are also used to study and quantify the non-covalent interactions between molecules. For this compound, these interactions are crucial for understanding its crystal packing and its binding to biological targets. nih.gov The primary intermolecular forces in sulfonamides include strong hydrogen bonds, typically involving the sulfonamide N-H group as a donor and oxygen atoms as acceptors, as well as π-π stacking interactions between aromatic rings. nih.govbuffalo.edu

Computational techniques can calculate the energy of these interactions, helping to determine the stability of different supramolecular structures. mdpi.com Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in crystal structures, providing a detailed picture of the forces that govern the solid-state architecture of the compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein receptor. nih.gov

Molecular docking is a computational method that predicts the preferred orientation (pose) of a ligand when bound to a protein's active site. mdpi.com For sulfonamide-based inhibitors, a common target is the enzyme family of carbonic anhydrases (CAs). nih.govnih.gov

In a typical docking study involving a compound like this compound and a human carbonic anhydrase (hCA) isoform, the simulation would predict the following key interactions:

Coordination with Zinc Ion : The deprotonated sulfonamide group (SO₂NH⁻) acts as a strong zinc-binding group, coordinating directly with the Zn²⁺ ion in the enzyme's active site. nih.gov

Hydrogen Bonding : The sulfonamide group forms crucial hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in hCA II), which further stabilizes the ligand-protein complex. nih.govnih.gov

Additional Interactions : The pyridine (B92270) ring and the 4-ethylamino substituent would engage in further interactions, such as van der Waals forces or hydrogen bonds, with other amino acid residues in the active site, such as Gln92, Val121, and Phe131. nih.gov These interactions are critical for determining the compound's binding affinity and its selectivity for different CA isoforms. nih.govnih.gov

These simulations provide a detailed, three-dimensional model of the ligand-receptor complex, offering a rational basis for the observed biological activity and guiding the design of new derivatives with improved potency or selectivity. researchgate.net

Beyond predicting the binding pose, computational methods can also provide quantitative estimates of the binding affinity. Molecular docking programs use scoring functions to rank different poses, with the scores serving as an approximation of the binding energy. nih.gov

For more accurate estimations, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and allowing for the calculation of binding free energies. semanticscholar.orgmdpi.com

Experimentally determined inhibition constants (Kᵢ) provide a direct measure of binding affinity. Docking and simulation results are often correlated with these experimental values. The table below presents experimental Kᵢ values for a series of 4-substituted pyridine-3-sulfonamides against various human carbonic anhydrase (hCA) isoforms, demonstrating how modifications to the substituent at the 4-position influence potency and selectivity.

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
Derivative 1 >1000027113791
Derivative 2 8550.97611056.4129.3
Derivative 3 42.05.924.531.7
Data is for representative 4-substituted pyridine-3-sulfonamide (B1584339) compounds from scientific literature to illustrate the range of binding affinities observed for this class of molecules. nih.govnih.govresearchgate.net

These quantitative estimations are vital for structure-activity relationship (SAR) studies, helping researchers understand how changes in the chemical structure of this compound and its analogs affect their binding to a biological target.

Elucidation of Key Binding Site Residues and Molecular Interactions

Molecular docking and molecular dynamics simulations have been instrumental in identifying the key amino acid residues and the nature of molecular interactions between this compound and its primary biological target, carbonic anhydrase (CA). As a member of the pyridine-3-sulfonamide class of CA inhibitors, its binding mechanism has been extensively studied through computational models.

The sulfonamide group is crucial for the inhibitory activity, acting as a zinc-binding group that coordinates to the Zn²⁺ ion in the active site of the enzyme. This interaction is a hallmark of sulfonamide-based CA inhibitors. Molecular docking studies on related 4-substituted pyridine-3-sulfonamides have revealed that the deprotonated sulfonamide anion forms a strong ionic bond with the zinc ion. This primary binding interaction is further stabilized by a network of hydrogen bonds. A key hydrogen bond is consistently observed between the sulfonamide moiety and the hydroxyl group of the amino acid residue Threonine 199 (Thr199).

Table 1: Key Molecular Interactions of 4-Substituted Pyridine-3-Sulfonamides in the Carbonic Anhydrase Active Site

Interacting Moiety of InhibitorKey Residue/Component in Active SiteType of Interaction
Sulfonamide Group (SO₂NH⁻)Zn²⁺ IonIonic Bond
Sulfonamide GroupThreonine 199 (Thr199)Hydrogen Bond
Pyridine RingPhenylalanine 131 (Phe131)π-π Stacking / Hydrophobic
Pyridine RingValine 121 (Val121)Hydrophobic Interaction
Pyridine RingLeucine 198 (Leu198)Hydrophobic Interaction
4-Substituent (e.g., Ethylamino)Hydrophilic/Lipophilic Pocketsvan der Waals / Hydrogen Bonds

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are valuable for predicting the inhibitory potency against carbonic anhydrase and for designing new analogs with improved efficacy.

In the context of carbonic anhydrase inhibitors, QSAR models have demonstrated that the inhibitory potency is largely dependent on the electronic properties of the sulfonamide group. These properties are, in turn, influenced by the electronic characteristics of the substituents on the pyridine ring. Various molecular descriptors are employed in QSAR studies of sulfonamide inhibitors, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. For sulfonamides, the charge on the nitrogen and oxygen atoms of the sulfonamide group is often a critical parameter.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The size and conformation of the 4-ethylamino group and other potential substituents would be captured by these descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol and water) being a commonly used descriptor. Hydrophobicity can influence how the inhibitor interacts with nonpolar residues in the active site.

By developing robust QSAR models, researchers can screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with the highest predicted activity. These models serve as a predictive tool to guide medicinal chemistry efforts, saving time and resources.

Table 2: Common Descriptors Used in QSAR Modeling of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Descriptor ClassExamplesRelevance to this compound
ElectronicPartial Charges, Dipole Moment, HOMO/LUMO EnergiesInfluences the strength of the sulfonamide-zinc interaction and hydrogen bonding.
StericMolecular Weight, Molar Refractivity, van der Waals VolumeDetermines the fit of the molecule within the enzyme's active site.
HydrophobicLogP, Hydrophobic Surface AreaAffects interactions with nonpolar residues and membrane permeability.
TopologicalWiener Index, Kier & Hall Connectivity IndicesEncodes structural features that can correlate with biological activity.

Conformational Analysis and Stereochemical Investigations

The three-dimensional conformation of this compound is a critical determinant of its biological activity. Conformational analysis and stereochemical investigations, often carried out using molecular mechanics and quantum chemical calculations, provide insights into the preferred spatial arrangement of the molecule and how this influences its binding to the target enzyme.

For the 4-aminopyridine-3-sulfonamide scaffold, a key conformational feature is the orientation of the sulfonamide group relative to the pyridine ring. Studies on related compounds have shown that the conformation of the 4-aminopyridine-3-sulfonamide moiety can be conserved by an intramolecular hydrogen bond between the amino group at the 4-position and one of the oxygen atoms of the sulfonamide group. This interaction helps to rigidify the molecule in a specific conformation that may be favorable for binding.

The presence of the ethyl group on the amino nitrogen introduces additional conformational flexibility. The rotation around the C-N and N-C bonds of the ethylamino group can lead to different conformers. Computational studies can predict the relative energies of these conformers and identify the most stable, low-energy conformations. Understanding the preferred conformation is essential, as the enzyme's active site may selectively bind to a specific conformer.

Stereochemistry can also play a role in the activity of derivatives of this compound, particularly if chiral centers are introduced in substituents. While this compound itself is achiral, modifications could introduce stereoisomers. Computational methods can be used to model the binding of different stereoisomers to the enzyme, helping to explain any observed differences in their biological activity. The differential binding of stereoisomers can arise from specific steric and electronic interactions with the chiral environment of the enzyme's active site.

Advanced Analytical Methodologies for Research on 4 Ethylaminopyridine 3 Sulfonamide

Chromatographic Techniques for Isolation, Separation, and Quantification in Complex Matrices

Chromatographic methods are essential for separating 4-Ethylaminopyridine-3-sulfonamide from complex sample mixtures, such as biological fluids or environmental samples, enabling accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of sulfonamides due to its high sensitivity and selectivity. cardiff.ac.uknih.gov This method allows for the detection and quantification of compounds at very low concentrations. nih.gov

In a typical LC-MS/MS analysis of sulfonamide compounds, the instrument is operated in the positive ion electrospray ionization (ESI+) mode. nih.govjfda-online.com The mass spectrometer is often set to the multiple reaction monitoring (MRM) mode, which provides high specificity and selectivity for the target analyte. nih.gov The analysis involves monitoring the transition of a specific precursor ion (the protonated molecule, [M+H]⁺) to one or more product ions. For this compound, the protonated molecule would be the primary precursor ion.

Table 1: Representative LC-MS/MS Parameters for Sulfonamide Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage ~5500 V nih.govjfda-online.com
Vaporizer Temperature ~550 °C nih.govjfda-online.com
Nebulizing Gas Pressure ~55 psi nih.govjfda-online.com
Auxiliary Gas Pressure ~55 psi nih.govjfda-online.com
Curtain Gas Pressure ~40 psi nih.govjfda-online.com
Analysis Mode Multiple Reaction Monitoring (MRM) nih.gov

Note: These parameters are representative and would require optimization for the specific analysis of this compound.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including improved resolution, shorter analysis times, and increased sensitivity. nih.gov These benefits are achieved through the use of columns with smaller particle sizes (typically sub-2 µm). A UHPLC-MS/MS method would be highly suitable for the rapid and sensitive determination of this compound. nih.govnih.gov

For the separation of sulfonamides, a reversed-phase column, such as a C18 column, is commonly employed. nih.gov The mobile phase often consists of a gradient mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Table 2: Example UHPLC Gradient for Sulfonamide Separation

Time (min) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (Acetonitrile)
0.0 - 7.5 79 21
7.5 - 7.6 79 → 60 21 → 40
7.6 - 11.0 60 40
11.0 - 11.1 60 → 25 40 → 75
11.1 - 15.0 25 75
15.0 - 15.1 25 → 79 75 → 21
15.1 - 18.0 79 21

Source: Adapted from a method for 24 sulfonamides. nih.gov This gradient would need to be optimized for this compound.

Solid Phase Extraction (SPE) Methods for Sample Preparation

Solid Phase Extraction (SPE) is a widely used sample preparation technique to isolate and concentrate analytes from complex matrices and remove interfering substances prior to chromatographic analysis. molnar-institute.comlibretexts.org For sulfonamides, which can be present at trace levels, SPE is a crucial step to enhance detection and quantification. molnar-institute.com

A common approach for extracting sulfonamides involves using a hydrophilic-lipophilic balanced (HLB) SPE cartridge. molnar-institute.com The general steps for SPE include:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent.

Loading: The sample, often pre-treated (e.g., acidified), is passed through the cartridge. The analyte and some matrix components are retained on the sorbent. libretexts.org

Washing: The cartridge is washed with a weak solvent to remove interfering compounds while the analyte remains bound to the sorbent. libretexts.org

Elution: A stronger solvent is used to elute the analyte from the cartridge. libretexts.org

For aminopyridine compounds, SPE has also been successfully employed for extraction from biological matrices like serum. nih.gov In some methods, after extraction with a solvent like acetonitrile, a dispersive SPE (d-SPE) cleanup step using a sorbent like C18 can be utilized to remove a significant portion of matrix components. jfda-online.com

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of this compound.

Based on the analysis of similar sulfonamide and pyridine (B92270) structures, the following characteristic signals would be expected: rsc.orgresearchgate.netchemicalbook.com

¹H NMR:

The protons of the ethyl group would appear as a triplet (for the -CH₃) and a quartet (for the -CH₂-).

The aromatic protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). chemicalbook.com

The proton of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet at a downfield chemical shift, often in the range of δ 8-11 ppm. rsc.org

The proton of the amino group (-NH-) attached to the pyridine ring would also give a distinct signal.

¹³C NMR:

The carbon atoms of the ethyl group would appear in the aliphatic region of the spectrum.

The carbon atoms of the pyridine ring would resonate in the aromatic region, typically between δ 110-160 ppm. rsc.orgresearchgate.net The carbon atom attached to the sulfonamide group and the one attached to the ethylamino group would have characteristic chemical shifts influenced by these substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Ethyl -CH₃ ~1.2 Triplet
Ethyl -CH₂- ~3.4 Quartet
Pyridine Ring Protons 7.0 - 8.5 Multiplets/Doublets
Amino -NH- Variable, broad Singlet
Sulfonamide -SO₂NH₂ > 8.5, broad rsc.org Singlet

Note: These are predicted values based on analogous structures and would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the sulfonamide, amino, and pyridine groups.

Key expected vibrational frequencies include: rsc.orgjst.go.jp

-SO₂- Group: Strong asymmetric and symmetric stretching vibrations are characteristic of the sulfonyl group, typically appearing in the regions of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.orgjst.go.jp

N-H Stretching: The N-H stretching vibrations of the sulfonamide and the ethylamino groups would be observed in the region of 3400-3200 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyridine ring would be found in the 1600-1450 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (-SO₂NH₂) Asymmetric SO₂ Stretch 1350 - 1310 rsc.org
Symmetric SO₂ Stretch 1160 - 1140 rsc.orgjst.go.jp
N-H Stretch 3350 - 3250
Amino (-NH-) N-H Stretch 3400 - 3300
Pyridine Ring C=C, C=N Stretches 1600 - 1450
Aromatic C-H C-H Stretch > 3000
Alkyl (Ethyl) C-H Stretch 2960 - 2850

Note: These are general ranges and the exact positions of the bands would be specific to the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic properties of molecules containing chromophores. In this compound, the pyridine ring acts as the primary chromophore. The electronic absorption spectrum of pyridine typically displays intense bands corresponding to π-π* transitions and less intense bands from n-π* transitions. researchgate.net

The absorption maxima (λmax) of the pyridine ring are sensitive to the nature and position of substituents. The presence of an ethylamino group at the 4-position and a sulfonamide group at the 3-position on the pyridine ring is expected to modulate its electronic transitions. The amino group generally acts as an auxochrome, which can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Conversely, the electron-withdrawing nature of the sulfonamide group can also influence the spectral properties.

Research on various pyridine derivatives demonstrates the effect of substitution on their UV-Vis spectra. researchgate.net For instance, studies on pyridine in different environments show characteristic absorption maxima around 254-270 nm. researchgate.net The interaction of pyridine with different acid sites, which can be analogous to the electronic influence of substituents, also significantly alters its electronic properties and resulting UV-Vis spectrum. rsc.org In the analysis of related sulfonamides, such as Sulfadiazine (a pyrimidine (B1678525) sulfonamide), and Trimethoprim, UV spectrophotometry is a standard method for quantification, with distinct absorption maxima identified for each component. researchgate.net

The UV-Vis spectrum of this compound would be analyzed by dissolving the compound in a suitable solvent, like ethanol (B145695) or methanol, and recording the absorbance over a range of wavelengths, typically 200-400 nm. researchgate.net The resulting spectrum would provide key information on its electronic structure.

Table 1: Typical UV-Vis Absorption Maxima for Pyridine and Related Compounds

Compound/SystemSolvent/ConditionAbsorption Maxima (λmax)Source(s)
PyridineVaries254 nm, 262 nm researchgate.net
PyridineVaries~270 nm researchgate.net
TrimethoprimMethanol285 nm researchgate.net
Sulfadiazine (SDA)Methanol289 nm researchgate.net

This table presents data for the parent pyridine heterocycle and related drug compounds to provide context for the expected spectral features of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal structural confirmation of this compound, including bond lengths, bond angles, and intermolecular interactions.

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is analyzed to generate a model of the electron density, from which the atomic positions can be determined.

For sulfonamide derivatives, X-ray crystallography reveals important structural features, such as the geometry of the sulfonamide group and the conformation of the molecule. Studies on related sulfonamides, like 4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide, show that intermolecular hydrogen bonds involving the sulfonamide and amino groups are common, often linking molecules into dimers, layers, or more complex networks that stabilize the crystal structure. researchgate.net The dihedral angle between the pyridine ring and the sulfonamide substituent is a key conformational parameter. researchgate.net

In the case of this compound, X-ray analysis would determine the planarity of the pyridine ring, the tetrahedral geometry around the sulfur atom of the sulfonamide group, and the conformation of the ethylamino group. The crystal packing would likely be dominated by N-H···O and N-H···N hydrogen bonds formed between the sulfonamide NH, the amino NH, the sulfonamide oxygen atoms, and the pyridine ring nitrogen.

Table 2: Example Crystallographic Data for a Related Sulfonamide Derivative, 4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide

ParameterValue
Chemical FormulaC₁₂H₁₀Cl₂N₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.985 (3)
b (Å)12.028 (2)
c (Å)8.6180 (17)
β (°)92.43 (3)
Volume (ų)1448.1 (5)
Molecules per unit cell (Z)4
Key InteractionsN—H···O and N—H···N hydrogen bonds
Source: Data adapted from crystallographic study of a related benzenesulfonamide (B165840) derivative. researchgate.net

Electrochemical Methods in Sulfonamide Synthesis and Analysis

Electrochemical methods have emerged as powerful and environmentally benign tools for both the synthesis and analysis of sulfonamides. These techniques utilize electricity to drive chemical transformations, often avoiding harsh reagents and catalysts. acs.orgnih.gov

Electrochemical Synthesis: Recent research has focused on the direct electrochemical synthesis of sulfonamides, which presents a significant advancement over traditional methods that often rely on unstable sulfonyl chlorides. nih.govresearchgate.net One innovative approach involves the dehydrogenative electrochemical reaction between (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov In this method, the arene (such as a pyridine derivative) is first oxidized at the anode to form a radical cation. This intermediate is then attacked by an amidosulfinate, which is formed in situ from the amine and SO₂, ultimately leading to the sulfonamide product. nih.gov This process is highly atom-economical and avoids the need for pre-functionalized starting materials. nih.govresearchgate.net

Another prominent electrochemical strategy is the oxidative coupling of thiols and amines. acs.orgchemistryviews.org This transformation is driven entirely by electricity, requires no catalyst, and can be extremely rapid, with some reactions completing in minutes. acs.orgnih.gov Mechanistic studies, including cyclic voltammetry and radical trapping experiments, suggest that the process involves the formation of an aminium radical intermediate which then reacts with a disulfide (formed from the thiol) to generate the sulfonamide. acs.orgtue.nl

Table 3: Examples of Electrochemical Sulfonamide Synthesis

MethodSubstratesKey ConditionsYieldSource(s)
Dehydrogenative Sulfonamidation1,2,3-trimethoxybenzene, morpholine, SO₂Boron-Doped Diamond (BDD) anode, HFIP–MeCN solvent85% nih.gov
Oxidative CouplingThiophenol, CyclohexylamineCarbon anode, Fe cathode, CH₃CN/HCl, 5 min81% acs.orgtue.nl
Oxidative CouplingThiophenol, 4-AminopyridineCarbon anode, Fe cathode, Pyridine additive42% tue.nl

Electrochemical Analysis: In the context of analysis, electrochemical methods like cyclic voltammetry are crucial for elucidating reaction mechanisms in sulfonamide synthesis. nih.gov By measuring the oxidation and reduction potentials of reactants and intermediates, researchers can gain insight into the sequence of electron transfer steps. nih.govtue.nl For example, cyclic voltammetry was used to compare the oxidation potentials of an arene substrate and the amidosulfinate species, supporting the proposed mechanism where the arene is oxidized first. nih.gov These analytical techniques provide fundamental data that is essential for optimizing reaction conditions and expanding the scope of electrochemical sulfonamide synthesis.

Q & A

Q. What are the established synthetic routes for 4-Ethylaminopyridine-3-sulfonamide, and what reagents/conditions are critical for successful synthesis?

The primary synthetic approach involves reacting pyridine-3-sulfonyl chloride with ethylamine under controlled conditions. Key steps include:

  • Sulfonamide bond formation : Use anhydrous dichloromethane or dimethylformamide (DMF) as solvents to facilitate nucleophilic substitution between the sulfonyl chloride and ethylamine .
  • Temperature control : Maintain temperatures between 0–5°C during initial mixing to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the ethylamino group’s integration and the pyridine ring’s substitution pattern. Aromatic protons typically appear at δ 7.5–8.5 ppm, while the ethylamino group resonates at δ 1.2–1.4 ppm (CH3_3) and δ 2.8–3.2 ppm (NHCH2_2) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 231.07) .
  • X-ray crystallography : Resolves stereoelectronic effects, such as the sulfonamide group’s planarity and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives with modified substituents?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates and stabilize transition states in substitution reactions .
  • Catalysis : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) enable Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups at the pyridine C4 position .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields by 15–20% for thermally demanding steps .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting patterns)?

  • Variable Temperature (VT) NMR : Diagnoses dynamic processes (e.g., rotational barriers in sulfonamide groups) that cause splitting inconsistencies .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity between the ethylamino group and pyridine ring .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants to validate experimental data .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound analogs?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyridine C5 position to assess effects on receptor binding affinity .
  • Bioisosteric replacement : Replace the sulfonamide (-SO2_2NH2_2) with a sulfonate ester (-SO3_3R) to evaluate pharmacokinetic impacts .
  • Enzymatic assays : Test analogs against target enzymes (e.g., carbonic anhydrase) to correlate structural modifications with inhibitory potency .

Q. How can researchers address challenges in impurity profiling during scale-up synthesis?

  • HPLC-MS analysis : Identifies process-related impurities (e.g., unreacted sulfonyl chloride or ethylamine byproducts) using C18 columns and gradient elution (0.1% TFA in water/acetonitrile) .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to predict stability and degradation pathways .
  • Regulatory alignment : Follow ICH Q3A guidelines to set impurity thresholds (<0.1% for unidentified impurities) .

Methodological Resources

  • Synthetic protocols : Refer to palladium-catalyzed coupling methodologies in and for functionalizing pyridine cores .
  • Analytical validation : Use X-ray crystallography data from and NMR strategies from to confirm structural integrity .
  • SAR frameworks : Apply bioisosteric principles and enzymatic assay designs from and .

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